molecular formula C14H17NS B215015 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde

2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde

Cat. No. B215015
M. Wt: 231.36 g/mol
InChI Key: SVZMMZLVEAPILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde (TBMICT) is a fluorescent molecule that has gained significant attention in scientific research due to its unique properties. TBMICT is a derivative of indolizine, a heterocyclic compound that contains a nitrogen atom in its ring structure. The compound has a thioaldehyde group, which makes it highly reactive and useful in various applications.

Mechanism of Action

2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde acts as a fluorescent probe by undergoing a reaction with ROS or H2S, resulting in a change in its fluorescence properties. The mechanism of action involves the formation of a thioether or a thioacetal linkage between 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde and the target molecule. This results in a change in the electronic structure of 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde, which leads to a change in its fluorescent properties.
Biochemical and Physiological Effects
2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde has been shown to have minimal toxicity and does not interfere with cellular functions. This makes it an ideal probe for studying ROS and H2S in living cells. The compound has been used to study the role of ROS in various diseases such as cancer and cardiovascular diseases. 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde has also been used to study the role of H2S in various physiological processes such as vasodilation and neurotransmission.

Advantages and Limitations for Lab Experiments

2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde has several advantages as a fluorescent probe. The compound has a high quantum yield, which means that it emits a high intensity of light when excited by a light source. This makes it highly sensitive and ideal for detecting low concentrations of ROS or H2S in cells. 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde is also stable under physiological conditions, which makes it suitable for use in living cells.
However, 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde also has some limitations. The compound has a short excitation wavelength, which makes it unsuitable for use in deep tissue imaging. 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde also has a limited range of detection, which means that it can only detect ROS or H2S within a specific concentration range.

Future Directions

2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde has several potential future directions for scientific research. The compound could be used to study the role of ROS and H2S in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde could also be used to study the role of ROS and H2S in aging and longevity. Additionally, 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde could be used to develop new therapies for diseases that involve oxidative stress or H2S dysregulation.
Conclusion
In conclusion, 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde is a fluorescent molecule that has gained significant attention in scientific research due to its unique properties. The compound has been used as a fluorescent probe to detect ROS and H2S in cells. 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde has several advantages as a fluorescent probe, including high sensitivity and stability under physiological conditions. However, the compound also has some limitations, including a short excitation wavelength and a limited range of detection. 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde has several potential future directions for scientific research, including studying the role of ROS and H2S in various diseases and developing new therapies for oxidative stress and H2S dysregulation.

Synthesis Methods

The synthesis of 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde can be achieved through a multi-step process that involves the reaction of indolizine with tert-butyl chloride, followed by the addition of methylamine and thioacetaldehyde. The resulting compound is then purified through column chromatography to obtain pure 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde.

Scientific Research Applications

2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde has been used extensively in scientific research as a fluorescent probe for various applications. The compound has been used to detect reactive oxygen species (ROS) in cells, which are known to play a crucial role in various diseases such as cancer, neurodegeneration, and cardiovascular diseases. 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde has also been used to detect hydrogen sulfide (H2S), a gasotransmitter that plays a crucial role in various physiological processes.

properties

Product Name

2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

2-tert-butyl-1-methylindolizine-3-carbothialdehyde

InChI

InChI=1S/C14H17NS/c1-10-11-7-5-6-8-15(11)12(9-16)13(10)14(2,3)4/h5-9H,1-4H3

InChI Key

SVZMMZLVEAPILD-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=CN2C(=C1C(C)(C)C)C=S

Canonical SMILES

CC1=C2C=CC=CN2C(=C1C(C)(C)C)C=S

Origin of Product

United States

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